crystal structure of 6-deoxy-l-psicose alpha-furanose
crystal structure of 6-deoxy-l-psicose alpha-furanose
Structural Elucidation and Biocatalytic Synthesis of 6-Deoxy-L-Psicose α -Furanose: A Technical Whitepaper
Executive Summary
The development of rare sugars and their deoxygenated derivatives is a critical frontier in pharmaceutical chemistry. 6-deoxy sugars serve as essential building blocks for a wide array of natural products, including macrolide antibiotics, antifungals, and targeted anticancer agents[1]. Among these, 6-deoxy-L-psicose (also known as 6-deoxy-L-allulose) represents a highly valuable, yet traditionally scarce, rare ketose.
Historically, the structural characterization of ketohexoses has been dominated by six-membered pyranose rings. However, X-ray crystallographic analysis of 6-deoxy-L-psicose reveals a strict preference for a five-membered α -furanose ring in the solid state[2]. This whitepaper dissects the crystallographic profile of 6-deoxy- α -L-psicofuranose, explains the mechanistic causality behind its unique structural conformation, and outlines a self-validating, high-yield biocatalytic protocol for its synthesis from L-rhamnose.
Crystallographic Profiling & Structural Elucidation
The crystal structure of 6-deoxy-L-psicose was successfully resolved from an aqueous solution, confirming the molecule as an α -furanose with a 3T4 (or E4 ) conformation[2]. This conformation is not merely a solid-state artifact; it is the predominant tautomer in aqueous solution [1.10].
The compound crystallizes in the orthorhombic space group P212121 , which is notably the same space group as β -D-psicopyranose[2]. Despite the structural shift from a pyranose to a furanose ring, the crystallographic parameters remain remarkably compact.
Table 1: Quantitative Crystallographic Data for 6-Deoxy- α -L-Psicofuranose
| Parameter | Value | Comparative Note |
| Chemical Formula | C6H12O5 | Deoxygenated at C-6 |
| Molecular Weight | 164.16 g/mol | ~10% smaller than D-psicose (180.16 g/mol )[2] |
| Crystal System | Orthorhombic | - |
| Space Group | P212121 | Identical to β -D-psicopyranose[2] |
| Unit Cell Dimensions | a=5.7853A˚,b=8.9442A˚,c=14.3528A˚ | α=β=γ=90∘ [3] |
| Cell Volume ( V ) | 742.67A˚3 | Only 1.4% smaller than β -D-psicopyranose ( 753.056A˚3 )[2] |
| Z (Molecules/Unit Cell) | 4 | - |
| Residual Factor ( R ) | 0.0274 | Indicates high-resolution structural refinement[3] |
| Melting Point | 76 °C | ~30 °C lower than D-psicose (107.6 °C)[4] |
Mechanistic Insights: The Causality of Furanose Formation
In standard ketohexose crystallization (such as D-psicose or D-fructose), the molecules predominantly form six-membered pyranose rings[2]. This occurs because the carbonyl group at the C-2 position undergoes an intramolecular nucleophilic attack by the hydroxyl group at the C-6 position, forming a stable cyclic hemiacetal.
The Deoxygenation Effect: In 6-deoxy-L-psicose, the absence of the C-6 hydroxyl group fundamentally alters the molecule's thermodynamic landscape. Because the C-2 carbonyl can no longer form a hemiacetal with C-6, it is forced to react with the next available nucleophile: the C-5 hydroxyl group[2]. This specific causality dictates the formation of the five-membered α -furanose ring.
Furthermore, the loss of the C-6 hydroxyl group eliminates a critical hydrogen bond donor/acceptor. This results in a weaker intermolecular hydrogen-bonding network, which is macroscopically validated by the compound's significantly lower melting point (76 °C) compared to standard D-psicose (107.6 °C)[4]. Internally, the molecule stabilizes its 3T4 conformation via an intramolecular hydrogen bond (O3—H3A···O5)[2].
Causality of ring formation: Deoxygenation at C-6 forces C-2 to C-5 hemiacetal formation.
Biocatalytic Synthesis & Crystallization Protocol
Chemical synthesis of 6-deoxy rare sugars from corresponding ketoses requires complex, low-yield protection and deprotection steps[5]. To ensure a self-validating, high-purity output suitable for crystallography and drug development, a multi-enzyme cascade from L-rhamnose (a naturally abundant 6-deoxy sugar) is utilized[1].
Step-by-Step Methodology
Phase 1: Enzymatic Isomerization & Epimerization
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Substrate Preparation: Prepare a 5% (w/v) solution of L-rhamnose (6-deoxy-L-mannose) in a pH 7.5 buffer[6].
-
Isomerization: Introduce L-rhamnose isomerase (RhaI). RhaI catalyzes the isomerization of L-rhamnose to L-rhamnulose (6-deoxy-L-fructose). Incubate at 37 °C until the equilibrium ratio of L-rhamnose to L-rhamnulose reaches approximately 60:40[6].
-
Epimerization: Introduce D-tagatose 3-epimerase (DTE). DTE epimerizes the C-3 position of L-rhamnulose to yield 6-deoxy-L-psicose[1].
Phase 2: Self-Validating Purification via Phosphorylation Because separating sugar isomers is chromatographically difficult, an enzymatic filtration step is employed to isolate the target molecule. 4. Selective Phosphorylation: Add human fructose kinase (HK) and ATP. HK exhibits high substrate specificity, selectively phosphorylating 6-deoxy-L-psicose at the C-1 position to form 6-deoxy-L-psicose 1-phosphate, while leaving L-rhamnulose and L-rhamnose unreacted[1]. 5. Precipitation: Isolate the 6-deoxy-L-psicose 1-phosphate using a silver nitrate ( AgNO3 ) precipitation method, effectively separating it from the unreacted isomers[1]. 6. Dephosphorylation: Hydrolyze the phosphate group using acid phosphatase (AphA) to yield high-purity 6-deoxy-L-psicose (up to 81% yield with respect to L-rhamnose)[1].
Phase 3: Crystallization 7. Aqueous Crystallization: Dissolve the highly purified 6-deoxy-L-psicose in deionized water. 8. Slow Evaporation: Allow the aqueous solution to undergo slow evaporation at room temperature (296 K). The distinct lack of a C-6 hydroxyl group facilitates the crystallization of the α -furanose tautomer, yielding single crystals suitable for X-ray diffraction[2].
Two-step enzymatic synthesis and self-validating purification cascade for 6-Deoxy-L-Psicose.
Enzyme-Substrate Interactions & Drug Development Context
Understanding the crystal structure of 6-deoxy-L-psicose is paramount for structure-based drug design and enzyme engineering. Crystallographic studies of D-tagatose 3-epimerase (from Pseudomonas cichorii) in complex with 6-deoxy-L-psicose (PDB: 4YTT) have provided critical insights into how biocatalysts process rare deoxy sugars[7].
The X-ray structures reveal that the enzyme strictly recognizes the substrate at the 1-, 2-, and 3-positions. The interactions at the 4-, 5-, and 6-positions are not essential for the catalytic reaction[7]. This structural tolerance at the C-6 position explains why the enzyme can effectively process 6-deoxy-L-psicose despite the missing hydroxyl group.
Furthermore, structural data indicates that while the linear form of the sugar binds directly in the catalytic site, the ring form (the α -furanose) is detected in the enzyme's hydrophobic groove[7]. This suggests a dynamic mechanistic pathway where the furanose ring-opening occurs within the hydrophobic groove before the linear substrate is channeled into the active site for epimerization. For drug development professionals, this hydrophobic groove represents a prime target for allosteric modulation or the engineering of novel biocatalysts capable of synthesizing complex, non-natural deoxygenated therapeutics.
References
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Yoshihara, A., Ishii, T., Kamakura, T., Taguchi, H., & Fukada, K. (2015). Crystal structure of 6-deoxy-α-L-psicofuranose. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o993-o994.[Link]
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Li, Z., et al. (2016). Two-step enzymatic synthesis of 6-deoxy-L-psicose. Tetrahedron Letters, 57(34), 3819-3822.[Link]
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Shompoosang, S., et al. (2014). Enzymatic production of three 6-deoxy-aldohexoses from L-rhamnose. Bioscience, Biotechnology, and Biochemistry, 78(4), 565-570.[Link]
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RCSB Protein Data Bank. (2016). Crystal structure of D-tagatose 3-epimerase C66S from Pseudomonas cichorii in complex with 6-deoxy L-psicose (PDB ID: 4YTT). RCSB PDB.[Link]
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- 3. GlyTouCan:G88858EP | C6H12O5 | CID 118797267 - PubChem [pubchem.ncbi.nlm.nih.gov]
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